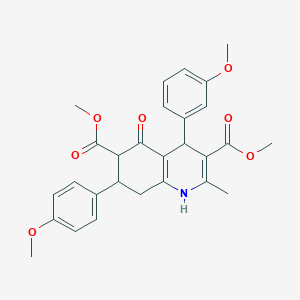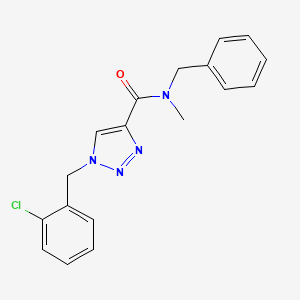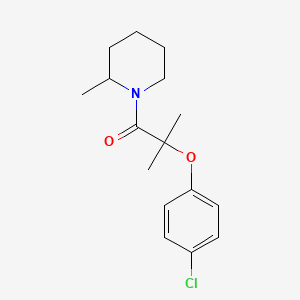
2,7,7-trimethyl-4-(4-nitrophenyl)-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one
説明
2,7,7-trimethyl-4-(4-nitrophenyl)-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one is a useful research compound. Its molecular formula is C24H29N3O4 and its molecular weight is 423.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2,7,7-trimethyl-4-(4-nitrophenyl)-3-(1-piperidinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone is 423.21580641 g/mol and the complexity rating of the compound is 837. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Characterization
Quinolinones, including structures similar to the specified compound, are studied for their adaptability in various fields such as pharmacy, medicine, physics, and engineering. The synthesis and characterization of quinolinone derivatives have been explored to understand their crystallographic structures, vibrational assignments, and electronic properties, demonstrating their potential in material science and drug design (Michelini et al., 2019).
Heterocyclic Chemistry and Drug Design
Research on tricyclic quinoxalinone skeletons indicates the synthesis of new heterocyclic compounds, highlighting the importance of these structures in drug discovery. Such studies provide insights into the development of novel therapeutic agents with potential antibacterial, antifungal, and anticancer activities (Adegoke et al., 1982).
Fluorescent Properties and Medical Applications
Novel Schiff bases derived from the quinolinone skeleton have been synthesized and analyzed for their fluorescent properties and potential in vitro cytotoxicity. These compounds showcase the ability of quinolinone derivatives to serve as fluorescent markers or therapeutic agents in medical diagnostics and treatment (Trávníček et al., 2014).
Antioxidant Properties
Studies on the effects of nitroxide radicals on oxidative DNA damage reveal that quinolinic and indolinonic aromatic nitroxides, including compounds similar to the specified one, demonstrate significant antioxidant properties. This research contributes to our understanding of the protective effects of such compounds against free radical-induced oxidation, suggesting their potential use in preventing oxidative stress-related diseases (Damiani et al., 2000).
Neuropharmacology
The study of quinolinone derivatives in neuropharmacology, particularly as NMDA receptor antagonists, highlights their potential in treating neurological disorders and pain management. Research into compounds like (-)-6-[2-[4-(3-fluorophenyl)-4-hydroxy-1-piperidinyl]-1-hydroxyethyl]-3,4-dihydro-2(1H)-quinolinone demonstrates the therapeutic promise of quinolinone derivatives in neurology (Kawai et al., 2007).
特性
IUPAC Name |
2,7,7-trimethyl-4-(4-nitrophenyl)-3-(piperidine-1-carbonyl)-1,4,6,8-tetrahydroquinolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c1-15-20(23(29)26-11-5-4-6-12-26)21(16-7-9-17(10-8-16)27(30)31)22-18(25-15)13-24(2,3)14-19(22)28/h7-10,21,25H,4-6,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULLNRQKRVBVQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-nitrophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one](/img/structure/B4050576.png)



![4-(1,3-benzodioxol-5-yl)-3-hydroxy-1-isopropyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4050609.png)

![2,3-dichloro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4050622.png)

![2-[(2-Chloroindolo[2,3-b]quinoxalin-5-yl)methyl]benzoxazole](/img/structure/B4050644.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide](/img/structure/B4050646.png)
![(3E)-N-isopropyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]hex-3-enamide](/img/structure/B4050657.png)
![1-CYCLOPENTYL-4-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE](/img/structure/B4050660.png)
amine oxalate](/img/structure/B4050663.png)
![1-[BENZYL(2-HYDROXYETHYL)AMINO]-3-{[1,1'-BIPHENYL]-4-YLOXY}PROPAN-2-OL HYDROCHLORIDE](/img/structure/B4050671.png)
